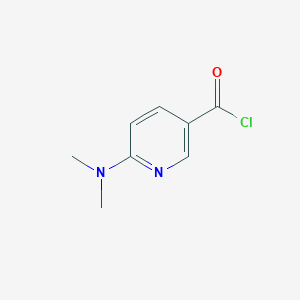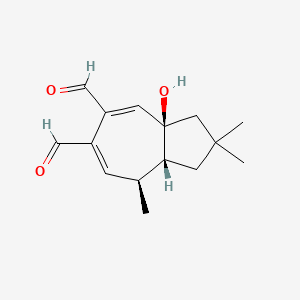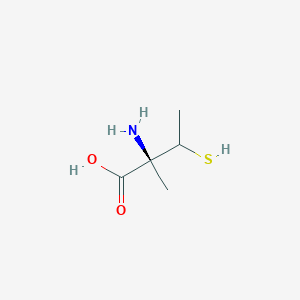
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate is an organic compound with the molecular formula C21H33NO3 It is a derivative of benzoic acid, featuring a pentyloxy group and a 2-methylpiperidin-1-yl propyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate typically involves the esterification of 4-pentoxybenzoic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The process involves:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, potentially converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with various biological targets.
Medicine: Explored for its potential pharmacological properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The piperidine ring can interact with biological membranes or proteins, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methylpiperidin-1-yl)propyl 4-methoxybenzoate
- 3-(2-Methylpiperidin-1-yl)propyl 4-ethoxybenzoate
- 3-(2-Methylpiperidin-1-yl)propyl 4-butoxybenzoate
Uniqueness
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate is unique due to its specific combination of a pentyloxy group and a 2-methylpiperidin-1-yl propyl ester moiety. This structure imparts distinct physicochemical properties and potential biological activities compared to its analogs with shorter alkoxy chains.
Eigenschaften
CAS-Nummer |
64050-37-9 |
|---|---|
Molekularformel |
C21H33NO3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
3-(2-methylpiperidin-1-yl)propyl 4-pentoxybenzoate |
InChI |
InChI=1S/C21H33NO3/c1-3-4-7-16-24-20-12-10-19(11-13-20)21(23)25-17-8-15-22-14-6-5-9-18(22)2/h10-13,18H,3-9,14-17H2,1-2H3 |
InChI-Schlüssel |
LUEYGEDBAGAETN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
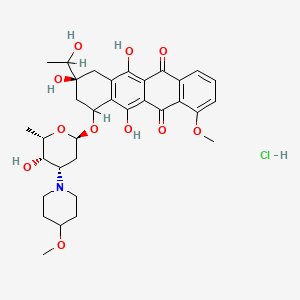
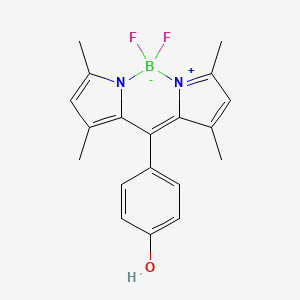


![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
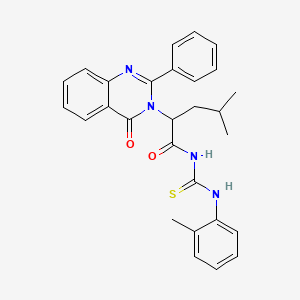
![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
